molecular formula C16H21NO6 B13798832 1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B13798832
M. Wt: 323.34 g/mol
InChI Key: XTZJPDHTFJRYOD-IUDNXUCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (hereafter referred to as the target compound) is a bicyclic ether derivative featuring a 2,6,7-trioxabicyclo[2.2.2]octane core substituted with a methyl group at position 4 and a benzyloxycarbonyl (Cbz)-protected (1R)-1-amino-2-hydroxyethyl side chain.

Properties

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

benzyl N-[(1R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate

InChI

InChI=1S/C16H21NO6/c1-15-9-21-16(22-10-15,23-11-15)13(7-18)17-14(19)20-8-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,17,19)/t13-,15?,16?/m1/s1

InChI Key

XTZJPDHTFJRYOD-IUDNXUCKSA-N

Isomeric SMILES

CC12COC(OC1)(OC2)[C@@H](CO)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC12COC(OC1)(OC2)C(CO)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from N-benzyloxycarbonyl-L-serine (Cbz-L-Ser) or its stereoisomeric form, which provides the chiral amino acid backbone. The key steps involve:

  • Protection of the amino group with the benzyloxycarbonyl (Cbz) group.
  • Conversion of the serine side chain into a suitable leaving group.
  • Formation of the bicyclic trioxabicyclo[2.2.2]octane ring system through intramolecular cyclization.
  • Final oxidation or reduction steps to install the hydroxyethyl substituent with the correct stereochemistry.

This approach ensures the preservation of stereochemical integrity at the chiral centers, which is critical for biological activity and further synthetic applications.

Detailed Preparation Steps

Step 1: Preparation of N-Benzyloxycarbonyl-L-serine (Cbz-L-Ser)

  • Starting from L-serine, the amino group is protected by reaction with benzyl chloroformate under basic conditions to yield N-benzyloxycarbonyl-L-serine.
  • This step is well-documented and provides a stable intermediate for further functionalization.

Step 2: Formation of 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane

  • The hydroxyl group on the serine side chain is converted into a good leaving group, typically a tosylate, by reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.
  • This intermediate facilitates subsequent intramolecular cyclization.

Step 3: Intramolecular Cyclization to Form the Bicyclic Core

  • The tosylate intermediate undergoes a nucleophilic substitution reaction where the oxygen atom attacks the electrophilic carbon center, forming the 2,6,7-trioxabicyclo[2.2.2]octane ring system.
  • This step is stereospecific, maintaining the (1R) configuration of the amino alcohol side chain.

Step 4: Introduction of the Hydroxyethyl Side Chain

  • The bicyclic intermediate is further functionalized to introduce the hydroxyethyl group at the 1-position, typically by reduction of an oxo derivative or selective oxidation-reduction sequences to yield the final amino alcohol functionality.

Representative Reaction Scheme

Step Reactants/Intermediates Reagents/Conditions Product/Outcome
1 L-Serine Benzyl chloroformate, base N-Benzyloxycarbonyl-L-serine (Cbz-L-Ser)
2 Cbz-L-Ser p-Toluenesulfonyl chloride, base 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane
3 Tosylate intermediate Intramolecular nucleophilic substitution 1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
4 Bicyclic oxo intermediate Selective reduction (e.g., NaBH4) 1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Analytical and Research Findings

  • The stereochemistry of the final product is confirmed by chiral HPLC and NMR spectroscopy, ensuring the (1R) configuration is retained throughout the synthesis.
  • Yields for each step typically range from 70% to 90%, with the overall yield depending on purification efficiency.
  • The bicyclic scaffold imparts conformational rigidity, which is beneficial for biological activity and stability.
  • The benzyloxycarbonyl protecting group can be removed under mild hydrogenolysis conditions if free amine functionality is required for subsequent derivatization.

Summary Table of Key Preparation Data

Parameter Details
Starting material L-Serine
Protecting group Benzyloxycarbonyl (Cbz)
Key intermediate 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane
Cyclization method Intramolecular nucleophilic substitution
Final functional group Amino alcohol (hydroxyethyl)
Stereochemistry (1R) configuration preserved
Typical yield per step 70–90%
Analytical methods NMR, chiral HPLC, MS
Purification techniques Column chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions: 1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce free amines.

Scientific Research Applications

1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The amino alcohol moiety may also play a role in binding to active sites or facilitating molecular interactions.

Comparison with Similar Compounds

The target compound belongs to a family of bicyclo[2.2.2]octane derivatives with variations in substituents, stereochemistry, and protecting groups. Below is a systematic comparison with key analogs:

Structural Variations and Functional Group Modifications

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent (Position 1) Protecting Group Stereochemistry (C1) Molecular Formula Molecular Weight Key References
Target Compound 2-Hydroxyethyl Cbz (Benzyloxycarbonyl) (1R) C₁₇H₂₁NO₆ 335.36
1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane 2-Oxoethyl Cbz (1S) C₁₇H₁₉NO₆ 333.34
1-[N-Tert-butoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane 2-Hydroxyethyl Boc (tert-butoxycarbonyl) (1S) C₁₃H₂₃NO₆ 289.32
1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane 2-Hydroxyethyl Fmoc (1S) C₂₄H₂₅NO₆ 423.46
Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate Propyl (additional amino group) Cbz (1S,2S) C₁₇H₂₄N₂O₅ 336.40

Key Differences and Implications

Substituent and Stereochemistry
  • Hydroxyethyl vs. Oxoethyl: The target compound’s 2-hydroxyethyl group (vs. The oxo analog (C₁₇H₁₉NO₆) may exhibit reduced stability due to keto-enol tautomerism .
  • Stereochemistry : The (1R) configuration in the target compound contrasts with the (1S) configuration in analogs like the Boc-protected derivative . This difference could influence chiral recognition in biological systems or asymmetric synthesis outcomes.
Protecting Groups
  • Cbz vs. Boc vs. Fmoc: Cbz (Benzyloxycarbonyl): Removed via hydrogenolysis (H₂/Pd), compatible with acid-sensitive substrates. The target compound’s Cbz group is widely used in peptide synthesis but requires careful handling due to toxicity . Boc (tert-butoxycarbonyl): Cleaved under acidic conditions (e.g., TFA), making it ideal for orthogonal protection strategies. The Boc analog (C₁₃H₂₃NO₆) has lower molecular weight (289.32 vs. 335.36) and higher solubility in organic solvents . Fmoc (Fluorenylmethoxycarbonyl): Removed under basic conditions (e.g., piperidine), enabling sequential deprotection in solid-phase synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane?

  • Methodological Answer : The synthesis typically involves three key steps:

Core bicyclo[2.2.2]octane formation : Use iodocyclization of a precursor like 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane under anhydrous conditions (e.g., THF, −78°C) to ensure stereochemical fidelity .

Aminoethanol introduction : Employ (1R)-1-amino-2-hydroxyethyl derivatives via nucleophilic substitution, using a protecting group strategy (e.g., benzyloxycarbonyl (Cbz)) to prevent side reactions .

Cbz protection : React with benzyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize racemization .
Critical parameters : Maintain inert atmospheres (N₂/Ar) and low temperatures to preserve stereochemistry. Yield optimization (typically 60–80%) requires precise stoichiometric control .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Confirm the bicyclic framework (e.g., δ 4.2–5.0 ppm for trioxa bridge protons) and Cbz group (δ 7.2–7.4 ppm for benzyl protons) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~463.3 g/mol) .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for the (1R)-amino-2-hydroxyethyl moiety .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) to separate byproducts like unreacted Cbz precursors .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance purity (>95%) .

Advanced Research Questions

Q. How can stereochemical control at the (1R)-amino center be achieved during synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)-configured amino alcohol precursors with Evans’ oxazolidinones to enforce enantiomeric excess (>90%) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers .
  • Chiral HPLC : Post-synthesis, employ columns like Chiralpak AD-H with hexane/isopropanol (85:15) to isolate the (1R)-enantiomer .

Q. What mechanistic insights explain contradictory yields in iodocyclization reactions for the bicyclo[2.2.2]octane core?

  • Methodological Answer : Contradictions arise from:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor ring closure but may promote side reactions. Use kinetic studies (UV-Vis monitoring) to identify optimal conditions .
  • Iodine stoichiometry : Excess iodine (>1.2 eq) leads to over-iodination; titrate using in situ Raman spectroscopy .
    Example : A 15% yield discrepancy between batch and flow reactors highlights the need for automated temperature control (±1°C) to suppress byproducts .

Q. How does the trioxabicyclo[2.2.2]octane scaffold influence biological activity in enzyme inhibition assays?

  • Methodological Answer :
  • Rigidity : The bicyclic framework provides a conformationally restricted structure, enhancing binding affinity to proteases (e.g., IC₅₀ ~2.5 µM for trypsin-like enzymes) .
  • Hydrogen-bonding : The trioxa bridge participates in polar interactions with catalytic residues (e.g., Ser195 in chymotrypsin), validated via molecular dynamics simulations .
    Experimental design : Compare IC₅₀ values against analogs lacking the trioxa bridge (e.g., 2-oxabicyclo derivatives show 10-fold reduced activity) .

Q. What strategies resolve discrepancies in anti-inflammatory activity data across cell-based assays?

  • Methodological Answer : Discrepancies may stem from:
  • Cell permeability : Modify the Cbz group with fluorophores (e.g., BODIPY) to track intracellular accumulation via fluorescence microscopy .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; correlate residual compound levels with TNF-α inhibition .
    Data normalization : Use LPS-stimulated RAW264.7 macrophages with strict controls for NO production (p < 0.01 significance threshold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.